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molecular formula C17H21FO3 B8537432 6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No. B8537432
M. Wt: 292.34 g/mol
InChI Key: VQNLKBZLYGTKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000182B2

Procedure details

The title compound was prepared following the method described for Intermediate 17 and in a subsequent step the method described for Intermediate 18, starting from 6-(3-fluoropropoxy)-2,3-dihydro-1H-inden-1-one (Intermediate 20, 3.16 g, 15.2 mmol) and methyl acrylate (3.01 mL, 33.4 mmol). The product was purified by flash chromatography (0-100% EtOAc in heptane) to afford the title compound as a 2:1 mixture of diastereomers (0.910 g, 32% yield). 1H NMR (500 MHz, CDCl3) δ ppm 1.43-1.52 (m, 3 H) 1.74-1.85 (m, 2 H) 1.95 (td, 1 H) 2.14-2.24 (m, 2 H) 2.93-3.02 (m, 2 H) 3.73-3.80 (m, 1 H) 4.10-4.16 (m, 2 H) 4.61 (t, 1 H) 4.70 (t, 1 H) 7.18-7.22 (m, 2 H) 7.31-7.38 (m, 1 H); MS (ES+) m/z 293.09 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.01 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2](F)(F)[CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]3)[C:12]2=[O:15])=[CH:8][CH:7]=1.FCCCOC1C=C2C(CCC2=O)=CC=1.C(OC)(=O)C=C>>[F:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:16][CH2:17][CH:18]([OH:21])[CH2:19][CH2:20]3)[C:12]2=[O:15])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O)(F)F
Step Two
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.16 g
Type
reactant
Smiles
FCCCOC1=CC=C2CCC(C2=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCCOC1=CC=C2CCC(C2=C1)=O
Step Five
Name
Quantity
3.01 mL
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (0-100% EtOAc in heptane)

Outcomes

Product
Name
Type
product
Smiles
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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